molecular formula C26H34N2O3 B14728601 2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one CAS No. 6316-93-4

2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one

Katalognummer: B14728601
CAS-Nummer: 6316-93-4
Molekulargewicht: 422.6 g/mol
InChI-Schlüssel: PDKHDYYCCPDKCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one is a complex organic compound known for its unique structural properties. It features a combination of morpholine rings, phenyl groups, and a propanone backbone, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of morpholine with phenyl-substituted ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and advanced purification methods, such as chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Dimorpholin-4-yl-3-phenyl-1-(4-propoxyphenyl)propan-1-one
  • 2,3-Dimorpholin-4-yl-3-phenyl-1-(2,4,6-trimethylphenyl)propan-1-one
  • 2,3-Dimorpholin-4-yl-1,3-diphenyl-propan-1-one

Uniqueness

2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its combination of morpholine rings and phenyl groups provides distinct reactivity and potential for diverse applications in various fields of research.

Eigenschaften

CAS-Nummer

6316-93-4

Molekularformel

C26H34N2O3

Molekulargewicht

422.6 g/mol

IUPAC-Name

2,3-dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one

InChI

InChI=1S/C26H34N2O3/c1-20(2)22-9-6-10-23(19-22)26(29)25(28-13-17-31-18-14-28)24(21-7-4-3-5-8-21)27-11-15-30-16-12-27/h3-10,19-20,24-25H,11-18H2,1-2H3

InChI-Schlüssel

PDKHDYYCCPDKCB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=CC=C1)C(=O)C(C(C2=CC=CC=C2)N3CCOCC3)N4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.